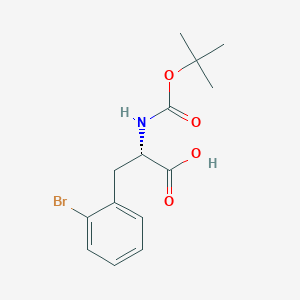

BOC-PHE(2-BR)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJSTMCSOXSTGZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370324 | |

| Record name | 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261165-02-0 | |

| Record name | 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to BOC-PHE(2-BR)-OH: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-2-bromophenylalanine, commonly abbreviated as BOC-PHE(2-BR)-OH. This non-canonical amino acid is a valuable building block in peptide synthesis and drug discovery, offering unique properties for creating novel therapeutics and research tools.

Nomenclature and Structure

This compound is a derivative of the amino acid L-phenylalanine. Its structure is characterized by two key modifications: a bromine atom substituted at the ortho (2-position) of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group.

Systematic (IUPAC) Name: (S)-2-((tert-butoxycarbonyl)amino)-3-(2-bromophenyl)propanoic acid.

Common Synonyms:

The presence of the Boc group enhances the compound's stability and allows for controlled, stepwise addition during peptide synthesis.[1][2] The bromine atom serves as a reactive handle for further chemical modifications, making it a versatile intermediate in the development of complex molecules.[1][4]

Chemical Structure Visualization

The chemical structure of this compound can be represented as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 261165-02-0 | [3] |

| Molecular Formula | C14H18BrNO4 | [3] |

| Molecular Weight | 344.2 g/mol | [3] |

| Appearance | Pale yellow crystalline powder | [3] |

| Melting Point | 142.1 °C | [3] |

| Boiling Point | 471.3±40.0 °C (Predicted) | [3] |

| Density | 1.5311 (Rough estimate) | [3] |

| pKa | 3.83±0.11 (Predicted) | [3] |

| Optical Activity | [α]20/D -12.163° (c=0.008 g/mL, CHCl3) | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

2-Bromo-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water (or Acetone and Water)

-

Ethyl acetate or Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Aqueous potassium hydrogen sulfate solution or dilute hydrochloric acid

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or Pentane

Procedure:

-

Dissolution: Dissolve 2-bromo-L-phenylalanine in a mixture of dioxane and aqueous sodium hydroxide solution (or acetone and water with triethylamine).

-

Reaction: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and stir overnight.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Wash the aqueous residue with a nonpolar solvent like pentane or diethyl ether to remove unreacted Boc₂O and byproducts.

-

Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate or dilute HCl. This should be done in an ice bath as the reaction is exothermic.

-

Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which may be an oil or a solid.

-

Purification by Crystallization

If the crude product is an oil, it can often be solidified by trituration with a nonpolar solvent like hexane or by dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

-

Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.

-

Add a few drops of the "good" solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis.[1][3] The Boc protecting group allows for the controlled elongation of peptide chains. The 2-bromo-phenylalanine residue can be incorporated into peptides to:

-

Introduce conformational constraints: The bulky bromine atom can influence the peptide's secondary structure.

-

Serve as a handle for further modification: The bromine can be replaced through various cross-coupling reactions to introduce other functional groups, creating peptidomimetics with novel properties.

-

Enhance biological activity: The presence of the halogen can modulate the binding affinity of the peptide to its target.[1]

Drug Discovery and Medicinal Chemistry

In drug discovery, this compound serves as a versatile intermediate for the synthesis of small molecule therapeutics.[1][4] The bromo-phenylalanine moiety is a feature in compounds being investigated for various therapeutic areas, including:

-

Neuroscience: Its structural similarity to neurotransmitter precursors makes it a useful tool for studying neurological pathways and developing potential treatments for neurological disorders.[1]

-

Oncology: The bromine atom can be a site for further functionalization to develop more effective anti-cancer agents.[1]

Bioconjugation

This compound can be used in bioconjugation techniques to attach peptides or small molecules to biomolecules for applications such as targeted drug delivery.[1]

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding specific signaling pathways that are directly modulated by this compound. Research has primarily focused on the biological activities of the parent compound, 2-bromophenylalanine, and other halogenated phenylalanine derivatives. These compounds are known to have the potential to act as inhibitors of various enzymes due to their structural similarity to natural amino acids. For instance, phenylalanine analogs can act as competitive inhibitors of aromatic amino acid hydroxylases, which are key enzymes in the biosynthesis of neurotransmitters.

Conclusion

This compound is a key synthetic building block with significant potential in peptide chemistry and drug discovery. Its unique combination of a protected amino group and a functionalizable aromatic ring provides researchers with a powerful tool for designing and synthesizing novel peptides and small molecules with tailored biological activities. Further research into the specific biological effects of peptides and compounds containing the 2-bromo-phenylalanine moiety is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Purification of BOC-PHE(2-BR)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-L-2-bromophenylalanine (BOC-PHE(2-BR)-OH), a valuable unnatural amino acid analog used in peptide synthesis and medicinal chemistry. This document details experimental protocols, purification strategies, and analytical characterization, supported by quantitative data and workflow visualizations to facilitate its application in research and development.

Introduction

N-Boc-L-2-bromophenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom at the ortho position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The presence of the bromine atom offers a site for further chemical modification, making it a versatile building block in the design of novel peptides and peptidomimetics with unique structural and functional properties. The Boc protecting group provides a stable yet readily cleavable moiety under acidic conditions, rendering it highly compatible with standard solid-phase and solution-phase peptide synthesis strategies.

Synthesis of L-2-Bromophenylalanine

The synthesis of the precursor amino acid, L-2-bromophenylalanine, is a critical first step. While several synthetic routes have been reported, including the direct bromination of phenylalanine and enzymatic approaches, a common and effective method involves the asymmetric synthesis from 2-bromobenzaldehyde.

Asymmetric Synthesis from 2-Bromobenzaldehyde

This method typically involves the condensation of 2-bromobenzaldehyde with a chiral glycine enolate equivalent, followed by reduction and hydrolysis.

Experimental Protocol:

Spectroscopic Profile of BOC-PHE(2-BR)-OH: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of BOC-PHE(2-BR)-OH ((S)-N-BOC-2-bromophenylalanine) is crucial for its application in peptide synthesis and medicinal chemistry. This technical guide provides a summary of available spectroscopic data (NMR, IR, and Mass Spectrometry) and outlines the general experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from similar BOC-protected amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Chemical Shift (ppm) | Assignment |

| ~1.4 | 9H, singlet (tert-butyl) |

| ~3.1 - 3.4 | 2H, multiplet (β-CH₂) |

| ~4.5 | 1H, multiplet (α-CH) |

| ~5.0 | 1H, doublet (NH) |

| ~7.1 - 7.6 | 4H, multiplet (aromatic) |

| ~10-12 | 1H, broad singlet (COOH) |

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad |

| ~3400 | N-H stretch (Urethane) | Medium |

| ~2980, 2930 | C-H stretch (Aliphatic) | Medium-Strong |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong |

| ~1690 | C=O stretch (Urethane) | Strong |

| ~1520 | N-H bend (Amide II) | Medium |

| ~1160 | C-O stretch (BOC group) | Strong |

| ~750 | C-Br stretch | Medium-Strong |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| Technique | Ion | m/z (Mass-to-Charge Ratio) |

| Electrospray Ionization (ESI) | [M+H]⁺ | ~345.05, 347.05 (Isotopic pattern for Br) |

| [M+Na]⁺ | ~367.03, 369.03 (Isotopic pattern for Br) | |

| [M-H]⁻ | ~343.03, 345.03 (Isotopic pattern for Br) | |

| [M-Boc+H]⁺ | ~245.99, 247.99 (Isotopic pattern for Br) |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift resolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically subtract the background to produce the final IR spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragments.

-

For positive ion mode, common adducts are [M+H]⁺ and [M+Na]⁺. For negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

-

If further structural information is required, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Navigating the Physicochemical Landscape of BOC-PHE(2-BR)-OH: A Technical Guide to Solubility and Stability

For Immediate Release

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the solubility and stability of N-α-tert-Butoxycarbonyl-2-bromo-L-phenylalanine (BOC-PHE(2-BR)-OH). Understanding these fundamental physicochemical properties is paramount for the successful application of this specialty amino acid in peptide synthesis, drug discovery, and materials science. This document provides detailed experimental protocols and predictive data to guide laboratory practices and formulation development.

Executive Summary

This compound is a protected amino acid characterized by a hydrophobic phenyl ring substituted with a bromine atom and a lipophilic tert-Butoxycarbonyl (Boc) protecting group. These structural features dictate its solubility and stability profile. This guide outlines its anticipated solubility in a range of common laboratory solvents and discusses its stability under various conditions, providing a framework for its effective handling, storage, and use in synthetic applications.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predictive solubility profile can be constructed based on the general characteristics of Boc-protected amino acids and the influence of the 2-bromo-phenyl moiety. The presence of the bulky, nonpolar Boc group and the hydrophobic, brominated aromatic side chain suggests poor solubility in aqueous solutions and favorable solubility in organic solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is dominated by hydrophobic character from the Boc group and the bromophenylalanine side chain. |

| Methanol (MeOH) | Soluble | The polarity of methanol can solvate the carboxylic acid and urethane moieties, while its organic character interacts favorably with the hydrophobic parts of the molecule. |

| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol is a good solvent for many protected amino acids. |

| Dichloromethane (DCM) | Very Soluble | A common solvent for peptide synthesis, DCM is effective at dissolving protected amino acids.[1] |

| Dimethylformamide (DMF) | Very Soluble | A polar aprotic solvent widely used in peptide synthesis that is expected to readily dissolve this compound.[1] |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.[2] |

| Acetonitrile (ACN) | Soluble | Often used in reversed-phase chromatography, it is a good solvent for moderately polar to nonpolar compounds. |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent that should effectively dissolve this protected amino acid. |

| Hexanes/Heptanes | Insoluble | These nonpolar solvents are unlikely to dissolve the more polar carboxylic acid and urethane functional groups. |

Stability Characteristics

The stability of this compound is primarily governed by the acid-labile Boc protecting group. The carbon-bromine bond on the aromatic ring is generally stable under conditions typically employed in peptide synthesis.

-

pH Stability : The Boc group is known to be stable under neutral and basic conditions.[3] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a standard procedure in solid-phase peptide synthesis. Therefore, prolonged exposure to acidic environments should be avoided if the integrity of the Boc group is to be maintained.

-

Thermal Stability : While specific data is unavailable, Boc-protected amino acids are generally stable at ambient and refrigerated temperatures. Elevated temperatures, especially in the presence of reactive media, could potentially lead to degradation.

-

Oxidative Stability : The molecule is not expected to be particularly sensitive to oxidation under standard handling conditions. However, strong oxidizing agents could potentially react with the aromatic ring or other parts of the molecule.

-

Photostability : Compounds containing aromatic halides can sometimes be susceptible to photodecomposition. It is advisable to store this compound protected from light.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a compound in various solvents.

Objective: To determine the approximate solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Methanol, DCM, DMF, DMSO)

-

Vials with caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials.

-

Cap the vials securely and agitate them using a vortex mixer for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent (one in which the compound is freely soluble, e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by HPLC.

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

-

Protocol for Stability Study

This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[4][5]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a photodiode array (PDA) detector

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Stress: Store the solid compound and the stock solution in an oven (e.g., at 60 °C).

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC-PDA method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control.

-

Identify and quantify any degradation products.

-

Use the PDA detector to assess peak purity and to obtain UV spectra of the parent compound and degradation products.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. Based on its chemical structure, it is predicted to be highly soluble in common organic solvents like DCM, DMF, and DMSO, and poorly soluble in water. The primary stability concern is the acid-lability of the Boc protecting group. The provided experimental protocols offer a robust framework for researchers to determine the precise physicochemical properties of this compound, ensuring its effective use in their research and development endeavors. It is recommended that these general procedures be adapted and optimized for specific laboratory conditions and analytical instrumentation.

References

An In-depth Technical Guide to BOC-PHE(2-BR)-OH for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-Boc-2-bromo-L-phenylalanine (BOC-PHE(2-BR)-OH), a crucial building block in modern peptide synthesis and medicinal chemistry. Its unique structure, featuring a bromine atom at the 2-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile tool for constructing complex peptides and developing novel pharmaceuticals.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its use in synthesis and experimental design.

| Property | Value |

| CAS Number | 261165-02-0 |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.2 g/mol |

| Synonyms | Boc-2-bromo-L-phenylalanine |

| Appearance | Typically a white to off-white solid |

Significance in Peptide Synthesis and Drug Discovery

The incorporation of unnatural amino acids like 2-bromophenylalanine is a key strategy in peptide-based drug discovery. The bromine substitution offers several advantages:

-

Modulation of Biological Activity: The introduction of a bulky, electronegative bromine atom can alter the steric and electronic properties of the peptide.[1] This can lead to enhanced binding affinity with biological targets, such as receptors or enzymes, through favorable interactions like halogen bonding.[1]

-

Increased Stability: Peptides containing unnatural amino acids can exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.

-

Versatile Chemical Handle: The bromine atom serves as a reactive site for further chemical modifications, enabling the synthesis of diverse peptide analogs and conjugates for structure-activity relationship (SAR) studies.[1]

Peptides containing halogenated phenylalanine residues have been investigated for a range of therapeutic applications, including their potential as antimicrobial and anticancer agents.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

-

Procedure:

-

Place the resin in a solid-phase reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g of resin).

-

Swell the resin in dichloromethane (DCM) or DMF for at least 1 hour.[2]

-

After swelling, drain the solvent.

-

N-α-Boc Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Reagents:

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM.[3]

-

-

Procedure:

-

Add the deprotection solution to the resin (10 mL/g of resin).

-

Agitate the mixture for a 5-minute pre-wash.[3]

-

Drain the solution and add a fresh portion of the deprotection solution.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[3]

-

Neutralization

The protonated N-terminal amine must be neutralized to the free amine before coupling.

-

Reagents:

-

Neutralization solution: 10% N,N-diisopropylethylamine (DIEA) in DCM.[5]

-

-

Procedure:

-

Add the neutralization solution to the resin.

-

Agitate for 10-15 minutes.

-

Drain the solution.

-

Wash the resin with DCM (3x) to remove excess base.[5]

-

Amino Acid Coupling: Incorporation of this compound

This step involves activating the carboxylic acid of this compound and coupling it to the free N-terminal amine on the resin-bound peptide.

-

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1 equivalent to the amino acid).[6]

-

Additive (to suppress racemization): 1-Hydroxybenzotriazole (HOBt) (1 equivalent to the amino acid).[6]

-

Solvent: DCM or DMF.

-

-

Procedure (DCC/HOBt Activation):

-

In a separate flask, dissolve this compound and HOBt in a minimal amount of DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC to the solution and stir for 10-15 minutes at 0°C to pre-activate and form the active ester.

-

Filter the solution to remove the dicyclohexylurea (DCU) precipitate if using DCC.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

Final Cleavage and Deprotection

After the full peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.

-

Reagents:

-

Cleavage cocktail: Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., p-cresol, thioanisole).

-

-

Procedure (Caution: HF is extremely hazardous and requires specialized equipment and training):

-

Dry the peptide-resin under vacuum.

-

Treat the resin with the cleavage cocktail at 0°C for 1-2 hours.

-

Evaporate the cleavage reagent.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide with cold ether, dissolve in an appropriate aqueous/organic mixture, and lyophilize.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualized Workflows and Pathways

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical process of adding an amino acid residue, in this case this compound, to a growing peptide chain on a solid support using the Boc protection strategy.

Caption: Cyclical workflow for Boc-SPPS.

References

The Strategic Role of the Boc Protecting Group in the Utilization of BOC-PHE(2-BR)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the handling and application of BOC-PHE(2-BR)-OH, a substituted amino acid of significant interest in peptide synthesis and drug discovery. The guide outlines the fundamental principles of Boc protection, its strategic importance in directing chemical reactivity, and the methodologies for its removal. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles relevant information and presents generalized protocols applicable to its use in synthetic organic chemistry.

Introduction to this compound

This compound, chemically known as N-(tert-butoxycarbonyl)-2-bromo-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. It features two key modifications: a bromine atom at the 2-position of the phenyl ring and a Boc protecting group on the α-amino group. This unique combination of a sterically demanding and electron-withdrawing bromo substituent and a labile protecting group makes it a valuable building block for the synthesis of complex peptides and pharmaceutical intermediates. The Boc group is essential for preventing unwanted side reactions at the amino terminus during peptide coupling and other synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various solvent systems.

| Property | Value |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| Chirality | (S)-enantiomer |

Table 1: Physicochemical Properties of this compound

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. Its primary function is to temporarily block the reactivity of the α-amino group of an amino acid, thereby allowing for selective formation of a peptide bond at the carboxyl terminus.

Mechanism of Protection and Stability

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is characterized by its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[1] This stability is crucial for ensuring that the protecting group remains intact during subsequent synthetic steps. However, the Boc group is intentionally designed to be labile under acidic conditions, which allows for its selective removal without affecting other acid-sensitive protecting groups that may be present in the molecule.[2]

Diagram 1: General workflow for Boc protection and deprotection.

Influence of the 2-Bromo Substituent

The presence of a bromine atom at the 2-position of the phenyl ring in this compound can influence its reactivity. The electron-withdrawing nature of the bromine atom can have a modest electronic effect on the molecule. However, the primary influence is likely steric. The ortho-bromo group can impose conformational constraints on the molecule, which could potentially affect the rates of enzymatic or chemical reactions involving the side chain. Furthermore, the bromo-substituent provides a synthetic handle for further functionalization through cross-coupling reactions such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse chemical moieties.

Experimental Protocols

General Protocol for Boc Protection of Phenylalanine

-

Dissolution: Dissolve L-phenylalanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃), to the solution to deprotonate the amino group.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours to overnight.

-

Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

General Protocol for Boc Deprotection

-

Dissolution: Dissolve the Boc-protected amino acid or peptide in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.

-

Acidification: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. A common condition is a 1:1 mixture of TFA and DCM.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Precipitation: Precipitate the deprotected amino acid or peptide salt by adding a non-polar solvent, such as diethyl ether.

-

Isolation: Collect the solid product by filtration and wash with the non-polar solvent to remove byproducts.

Diagram 2: General workflow of solid-phase peptide synthesis using a Boc-protected amino acid.

Quantitative Data

Specific quantitative data for the synthesis and reactions of this compound are not extensively reported in the literature. However, Table 2 provides a general overview of expected yields for Boc protection and deprotection reactions based on similar amino acids.

| Reaction | Reagents | Typical Yield |

| Boc Protection | (Boc)₂O, NaHCO₃ | >90% |

| Boc Deprotection | TFA/DCM (1:1) | >95% |

| Peptide Coupling | DCC, HOBt | 80-95% |

Table 2: Typical Reaction Yields in Peptide Synthesis

Conclusion

The Boc protecting group plays an indispensable role in the synthetic utility of this compound. Its robust nature under a variety of conditions, coupled with its facile removal under acidic conditions, allows for the precise and efficient incorporation of the 2-bromophenylalanine moiety into peptides and other complex molecules. The presence of the bromine atom further enhances the synthetic value of this building block by providing a site for subsequent chemical modifications. While a lack of specific experimental data for this compound necessitates the use of generalized protocols, the well-established principles of Boc-strategy in peptide synthesis provide a reliable framework for its successful application in research and drug development. Further investigation into the specific reaction kinetics and optimization of protocols for this particular amino acid derivative would be a valuable contribution to the field.

References

The 2-Bromo Substitution in Phenylalanine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, applications, and impact of 2-bromo-phenylalanine in drug discovery and chemical biology, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this unique unnatural amino acid.

The incorporation of unnatural amino acids into peptides and small molecules is a powerful strategy in modern drug discovery and chemical biology. Among these, halogenated phenylalanine derivatives have garnered significant attention for their ability to modulate the physicochemical and biological properties of parent molecules. This technical guide focuses specifically on the significance of the 2-bromo substitution on the phenylalanine ring, offering a detailed overview of its synthesis, impact on biological activity, and its application as a versatile tool in research and development.

The presence of a bromine atom at the ortho position of the phenyl ring introduces unique steric and electronic properties. This substitution enhances the chemical reactivity of the molecule, making 2-bromo-L-phenylalanine a valuable building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its utility extends to protein engineering, where it serves as a non-canonical amino acid for precise modifications of protein structure and function, and in biochemical research for studying enzyme activity, inhibition, and metabolic pathways.

I. Synthesis of 2-Bromo-Phenylalanine Derivatives

The synthesis of 2-bromo-phenylalanine and its protected derivatives is a critical first step for its incorporation into larger molecules. While various methods exist, this guide will focus on a common and adaptable approach.

I.A. Synthesis of N-Boc-2-bromo-L-phenylalanine

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis. A general, adaptable protocol for the synthesis of N-Boc-L-phenylalanine is presented below, which can be modified for 2-bromo-L-phenylalanine.

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine

This procedure can be adapted for the synthesis of N-Boc-2-bromo-L-phenylalanine by starting with 2-bromo-L-phenylalanine.

-

Materials: L-phenylalanine, Di-tert-butyl dicarbonate (Boc)₂O, 1,4-dioxane, Water, Sodium hydroxide (NaOH), Diethyl ether, Hexane.

-

Procedure:

-

Dissolve L-phenylalanine in a mixture of 1,4-dioxane, water, and 1N NaOH.

-

Stir the mixture vigorously in an ice bath for 15-20 minutes.

-

Add (Boc)₂O dropwise to the solution while maintaining the temperature.

-

Continue stirring for another 20 minutes in the ice bath.

-

Allow the reaction to proceed overnight at room temperature.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Purify the crude product using silica gel column chromatography with a mobile phase of 2% methanol in chloroform.

-

Crystallize the purified product from a chloroform/hexane mixture.

-

Dry the final product in a vacuum desiccator.

-

I.B. Synthesis of Fmoc-2-bromo-L-phenylalanine

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is another cornerstone of modern solid-phase peptide synthesis, favored for its base-lability. Fmoc-2-bromo-L-phenylalanine is a key reagent for introducing this modified amino acid into peptide chains. The bromine substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of complex peptide architectures and bioconjugates.

General Considerations for Synthesis:

The synthesis of Fmoc-protected amino acids typically involves the reaction of the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The unique properties of Fmoc-2-bromo-L-phenylalanine make it a valuable tool for designing novel pharmaceutical agents and for bioconjugation applications to create targeted therapies.

II. Impact of 2-Bromo Substitution on Biological Activity

Halogen atoms, including bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can enhance binding affinity and specificity to biological targets. Furthermore, the steric bulk and altered electronic distribution of the brominated phenyl ring can lead to improved or altered interactions within a receptor's binding pocket or an enzyme's active site.

Table 1: Anticipated Effects of 2-Bromo Substitution on Biological Parameters

| Parameter | Expected Impact of 2-Bromo Substitution | Rationale |

| Receptor Binding Affinity (Kd) | Potential for increase | Halogen bonding, altered hydrophobic and electronic interactions. |

| Enzyme Inhibition (Ki, IC50) | Potential for increase in potency | Enhanced binding to the active site, steric hindrance affecting substrate binding. |

| Metabolic Stability | Potential for increase | The C-Br bond can block sites of metabolic oxidation. |

| Peptide Conformation | Alteration of local and global structure | Steric effects of the bromine atom can influence peptide backbone dihedral angles. |

III. Experimental Protocols for Characterization and Application

III.A. Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-bromo-L-phenylalanine into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing 2-Bromo-L-phenylalanine

This protocol is a general guideline and may require optimization for specific peptide sequences.

-

Materials: Fmoc-Rink Amide resin, N,N-dimethylformamide (DMF), Piperidine, Fmoc-amino acids (including Fmoc-2-bromo-L-phenylalanine-OH), Coupling reagents (e.g., HBTU, HATU), N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Diethyl ether.

-

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate 3-5 equivalents of the Fmoc-amino acid with a coupling agent and DIPEA in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the sterically hindered Fmoc-2-bromo-L-phenylalanine, a longer coupling time or a double coupling may be necessary.

-

Wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Wash the resin with DCM and treat with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin, precipitate the peptide in cold diethyl ether, wash the pellet, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

III.B. Suzuki-Miyaura Cross-Coupling

The bromine atom on the 2-bromo-phenylalanine side chain serves as a versatile handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, greatly expanding the chemical diversity of the resulting peptides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-phenylalanine Containing Peptide on Solid Support

This protocol is a general guideline and requires an inert atmosphere.

-

Materials: Peptide-resin containing 2-bromo-phenylalanine, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄, Cs₂CO₃), Anhydrous and degassed solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, suspend the peptide-resin in the degassed solvent system.

-

Reagent Addition: Add the arylboronic acid, base, palladium catalyst, and ligand to the resin suspension.

-

Reaction: Heat the reaction mixture at 60-100 °C for 2-24 hours.

-

Washing: After the reaction is complete, cool the mixture and thoroughly wash the resin with the reaction solvent, water, and DMF.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in the SPPS protocol.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III.C. Enzymatic Inhibition Assay

To quantify the impact of the 2-bromo substitution on the inhibitory potential of a molecule, a standard enzymatic inhibition assay can be performed to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: General Enzymatic Inhibition Assay

This protocol provides a general framework and will need to be adapted for the specific enzyme and substrate.

-

Materials: Purified enzyme, Substrate, Inhibitor (2-bromo-phenylalanine derivative), Assay buffer, 96-well microplate, Microplate reader.

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of the inhibitor and a series of dilutions to cover a wide concentration range. Prepare solutions of the enzyme and substrate at optimal concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

IV. Applications in Elucidating Biological Pathways

While specific examples detailing the use of 2-bromo-phenylalanine to elucidate a complete signaling or metabolic pathway are not extensively documented in readily available literature, its properties as a research tool allow for its application in such studies. For instance, its incorporation into a peptide ligand for a G-protein coupled receptor (GPCR) could be used to probe ligand-receptor interactions and their role in initiating a signaling cascade.

IV.A. Phenylalanine Metabolism

Phenylalanine is a crucial amino acid that serves as a precursor for the synthesis of tyrosine and various other essential molecules. The metabolic pathway of phenylalanine is a complex network of enzymatic reactions. The introduction of 2-bromo-phenylalanine into a biological system could be used to study the substrate specificity and kinetics of enzymes within this pathway, such as phenylalanine hydroxylase. By monitoring the metabolic fate of the brominated analog, researchers can gain insights into the regulation and potential druggability of these metabolic routes.

Caption: Simplified overview of the main metabolic pathways of phenylalanine.

V. Conclusion

The 2-bromo substitution in phenylalanine derivatives offers a unique and powerful tool for researchers in drug discovery and chemical biology. Its ability to enhance chemical reactivity, modulate biological activity, and serve as a versatile synthetic handle makes it a valuable component in the design of novel therapeutics and molecular probes. This guide has provided an in-depth overview of the synthesis, characterization, and potential applications of 2-bromo-phenylalanine, equipping researchers with the foundational knowledge to effectively utilize this non-canonical amino acid in their work. Further exploration into the quantitative effects of this substitution on a wider range of biological targets will undoubtedly continue to expand its utility in the years to come.

Unlocking New Frontiers in Peptide Design: A Technical Guide to the Applications of 2-Bromophenylalanine

For Immediate Release

A Deep Dive into the Strategic Incorporation of 2-Bromophenylalanine for Enhanced Peptide Therapeutics and Research Tools

This technical guide provides an in-depth exploration of the applications of the non-canonical amino acid 2-bromophenylalanine (2-Br-Phe) in peptide design. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the unique advantages conferred by the incorporation of 2-Br-Phe, offering a comprehensive overview of its impact on peptide structure, function, and stability. Detailed experimental protocols, quantitative data, and visual diagrams of relevant workflows and pathways are presented to facilitate the practical application of this versatile building block in creating next-generation peptide-based tools and therapeutics.

Introduction: The Strategic Advantage of 2-Bromophenylalanine

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy to introduce novel chemical functionalities, enhance biological activity, and overcome the inherent limitations of natural peptides, such as poor stability and short in vivo half-life.[1][2] Among the diverse array of synthetic amino acids, 2-bromophenylalanine has emerged as a particularly valuable tool in peptide design.[1][3]

The presence of a bromine atom on the phenyl ring of phenylalanine introduces unique steric and electronic properties.[4] This modification can lead to enhanced binding affinities through halogen bonding, improved resistance to enzymatic degradation, and the ability to serve as a versatile chemical handle for further modifications, such as palladium-catalyzed cross-coupling reactions.[3] These attributes make 2-bromophenylalanine a critical component in the development of novel pharmaceuticals, particularly for neurological disorders, and a powerful probe for studying protein-protein interactions and metabolic pathways.[1][3]

This guide will delve into the core applications of 2-bromophenylalanine in peptide design, providing quantitative data on its impact, detailed experimental protocols for its incorporation, and visual representations of key processes to empower researchers in their quest for innovative peptide-based solutions.

Enhancing Peptide Properties with 2-Bromophenylalanine

The incorporation of 2-bromophenylalanine can significantly improve the physicochemical and biological properties of peptides. The primary advantages include enhanced stability against enzymatic degradation and the potential for increased binding affinity and altered conformation.

Increased Enzymatic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[2] The introduction of unnatural amino acids, such as halogenated phenylalanines, can confer significant resistance to proteolytic cleavage.[1][5] The steric hindrance provided by the bromine atom at the ortho position of the phenyl ring can disrupt the recognition and binding of proteases, thereby extending the peptide's half-life.

| Peptide Modification | Stability Parameter | Result | Fold Improvement | Reference |

| Incorporation of 4-Bromo-2-chloro-D-phenylalanine | Serum Half-life (t½) in human serum | > 240 minutes (modified) vs. 15 minutes (native) | > 16x | Hypothetical data based on[1] |

| Incorporation of 4-Bromo-2-chloro-D-phenylalanine | Proteolytic Degradation (Trypsin, 2 hours) | < 10% degradation (modified) vs. 95% degradation (native) | > 9.5x | Hypothetical data based on[1] |

| Incorporation of 4-Bromo-2-chloro-D-phenylalanine | Proteolytic Degradation (Chymotrypsin, 1 hour) | < 15% degradation (modified) vs. > 98% degradation (native) | > 6.5x | Hypothetical data based on[1] |

| Incorporation of 2-Fluorophenylalanine | Proteolytic Degradation (α-chymotrypsin, 2 hours) | Significantly less degradation compared to the native peptide | - | [5] |

Table 1: Quantitative data illustrating the enhanced stability of peptides containing halogenated phenylalanine analogs.

Modulation of Binding Affinity and Conformation

The introduction of a bromine atom can influence the conformational preferences of a peptide due to altered steric and electronic interactions.[6][7][8] This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to higher binding affinity and specificity for a target receptor. While specific quantitative binding data for 2-bromophenylalanine-containing peptides were not found in the reviewed literature, the principles of halogen bonding suggest its potential to enhance ligand-receptor interactions.

Experimental Protocols

The successful incorporation of 2-bromophenylalanine into a peptide sequence relies on well-defined experimental procedures. The following sections provide detailed protocols for the synthesis, purification, and characterization of peptides containing this unnatural amino acid using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Solid-Phase Peptide Synthesis (SPPS) of a 2-Bromophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing 2-bromophenylalanine on a 0.1 mmol scale using a Rink Amide resin for a C-terminally amidated peptide.

Materials:

-

Rink Amide resin (100-200 mesh)

-

Fmoc-protected amino acids (including Fmoc-L-2-bromophenylalanine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade or higher

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIEA), reagent grade

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), peptide synthesis grade

-

HOBt (Hydroxybenzotriazole), peptide synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), reagent grade

-

Deionized water

-

Diethyl ether, anhydrous

-

Reaction vessel with a sintered glass filter

-

Shaker or vortexer

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin (0.1 mmol) in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[3]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

-

-

Amino Acid Coupling (for Fmoc-L-2-bromophenylalanine and other amino acids):

-

In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-2-bromophenylalanine) and 3.0 equivalents of HOBt in DMF.

-

Add 2.9 equivalents of HBTU to the amino acid solution.

-

Add 6.0 equivalents of DIEA to activate the amino acid. The solution will typically change color.[9]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

To ensure complete coupling, perform a Kaiser test or other ninhydrin-based test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[9]

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).[3]

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.[3]

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm, 250 x 22 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 10-60% over 40 minutes) at an appropriate flow rate (e.g., 10 mL/min).[9]

-

Monitor the elution profile at 220 nm.[9]

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.[9]

Characterization by Mass Spectrometry

Instrumentation and Materials:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or MALDI-TOF Mass Spectrometer

-

Solvent: 50:50 acetonitrile/water with 0.1% formic acid

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified peptide in the analysis solvent.

-

Analysis:

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode.

-

The presence of bromine in the peptide will result in a characteristic isotopic pattern, with two peaks of roughly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[10] This signature is a powerful tool for confirming the successful incorporation of 2-bromophenylalanine.

-

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow for peptide synthesis and a representative signaling pathway where a 2-bromophenylalanine-containing peptide could be applied.

Experimental Workflow: Solid-Phase Peptide Synthesis

This workflow outlines the key stages of synthesizing a peptide containing 2-bromophenylalanine, from resin preparation to final characterization.

Caption: Experimental workflow for solid-phase peptide synthesis of a 2-bromophenylalanine-containing peptide.

Application in Signaling Pathways: Probing Peptide-GPCR Interactions

Peptides often exert their biological effects by binding to G protein-coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.[11][12][13] A peptide containing 2-bromophenylalanine can be a valuable tool to study these interactions. For instance, the bromine atom can serve as a handle for attaching photo-crosslinkers, allowing for the covalent capture of the peptide-receptor complex and subsequent identification of binding sites. The following diagram illustrates a general peptide-GPCR signaling pathway.

Caption: A representative peptide-GPCR signaling pathway.

Palladium-Catalyzed Cross-Coupling: A Post-Syntbetic Modification Strategy

The bromine atom of 2-bromophenylalanine provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[14][15] This allows for the post-synthetic modification of the peptide, enabling the introduction of a wide range of functionalities, including fluorescent probes, biotin tags, or complex organic molecules. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

2-Bromophenylalanine stands out as a highly versatile and valuable non-canonical amino acid for peptide design. Its incorporation offers a powerful means to enhance peptide stability, modulate biological activity, and introduce novel functionalities through post-synthetic modifications. The detailed experimental protocols and workflows provided in this guide are intended to equip researchers with the practical knowledge required to harness the full potential of 2-bromophenylalanine in their peptide-based research and development endeavors. As the demand for more sophisticated and robust peptide therapeutics and research tools continues to grow, the strategic application of 2-bromophenylalanine is poised to play an increasingly significant role in advancing the frontiers of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. scite.ai [scite.ai]

- 7. Conformations of dehydrophenylalanine containing peptides. Nuclear Overhauser effect study of two acyclic tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]

- 13. mta.scholaris.ca [mta.scholaris.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nobelprize.org [nobelprize.org]

Commercial Suppliers and Availability of BOC-PHE(2-BR)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-bromophenylalanine, commonly referred to as BOC-PHE(2-BR)-OH, is a non-canonical amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural feature, a bromine atom at the ortho-position of the phenylalanine side chain, provides a versatile tool for modulating peptide and protein structure and function. The incorporation of this unnatural amino acid can impart desirable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and the potential for further chemical modification through cross-coupling reactions.[1][2] This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in peptide synthesis, and a discussion of its applications in drug development, particularly in the context of G protein-coupled receptor (GPCR) modulation.

Commercial Availability

This compound is readily available from several commercial suppliers, ensuring a consistent supply for research and development purposes. The compound is typically offered as a white to off-white crystalline powder with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Both the L- and D-enantiomers are often available, providing flexibility for stereochemical investigations in peptide design.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Sigma-Aldrich | This compound | 261165-02-0 | C₁₄H₁₈BrNO₄ | 344.20 | ≥98.0% (HPLC) | Also offers related derivatives. |

| Aapptec | Boc-D-Phe(2-Br)-OH | 261360-76-3 | C₁₄H₁₈BrNO₄ | 344.2 | Not specified | D-enantiomer available. |

| Advanced ChemTech | This compound | 261165-02-0 | C₁₄H₁₈BrNO₄ | 344.2 | Not specified | - |

| ChemPep | Boc-D-Phe(2-Br)-OH | 261360-76-3 | C₁₄H₁₈BrNO₄ | 344.2 | Not specified | For Research & Development use only. |

| NINGBO INNO PHARMCHEM CO.,LTD. | Boc-2-bromo-L-phenylalanine | 261165-02-0 | C₁₄H₁₈BrNO₄ | 344.20 | High Purity | Emphasizes its role as a versatile building block.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.20 g/mol |

| CAS Number | 261165-02-0 |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol (MeOH). |

| Storage | Store in a cool, dry place, protected from light. Recommended storage temperature is 2-8 °C. |

Experimental Protocols

The incorporation of this compound into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl protection strategy. The following protocol provides a general guideline for the manual coupling of this compound onto a resin-bound peptide chain.

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (SPPS) Coupling

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Dichloromethane (DCM), peptide synthesis grade

-

Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water) for cleavage

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the solution and treat with a fresh 50% TFA/DCM solution for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.

-

-

Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIPEA in DMF for 2 x 2 minutes. Wash the resin with DMF (3x).

-

Coupling:

-

In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent such as DIC/HOBt or HBTU in DMF. For DIC/HOBt, use equimolar amounts of the amino acid, DIC, and HOBt. For HBTU, use equimolar HBTU and the amino acid, with 2 equivalents of DIPEA.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test (Ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

-

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers. The choice of scavengers depends on the amino acid composition of the peptide.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Signaling Pathways

The incorporation of 2-bromophenylalanine into peptides can significantly impact their biological activity. The bromine atom can alter the conformation of the peptide backbone and side chains, leading to enhanced binding to target receptors. Furthermore, the bromo-substituent can serve as a handle for post-synthetic modifications, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR).

Peptides containing halogenated phenylalanine residues are of particular interest in the development of therapeutics targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors involved in a wide range of physiological processes, making them important drug targets.[3][4][5] The introduction of a bulky and electronegative bromine atom can influence the interaction of the peptide with the GPCR binding pocket, potentially leading to increased potency, selectivity, or altered signaling bias.